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1H-Purin-6-amine-8-14C - 5019-49-8

1H-Purin-6-amine-8-14C

Catalog Number: EVT-426302
CAS Number: 5019-49-8
Molecular Formula: C5H5N5
Molecular Weight: 137.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be derived from various synthetic routes involving purine derivatives. It falls under the broader classification of nucleobases, which are essential for the structure of nucleic acids such as DNA and RNA. The presence of the 14C isotope allows for tracking in metabolic studies, making it valuable in pharmacokinetics and molecular biology research.

Synthesis Analysis

The synthesis of 1H-Purin-6-amine-8-14C typically involves several steps, which may include:

  1. Starting Materials: Common starting materials include 6-chloropurine or other halogenated purines.
  2. Radiolabeling: The incorporation of carbon-14 is often achieved through the reaction of a precursor containing the 14C isotope with a suitable nucleophile.
  3. Reactions: Typical reactions may include:
    • Alkylation: Using alkylating agents to introduce functional groups.
    • Cyclization: Forming the purine ring structure through cyclization reactions.
  4. Purification: The final product is purified using techniques such as column chromatography or recrystallization to isolate the desired compound from by-products.

For instance, one method involves heating a mixture of 6-chloropurine with an amine in an organic solvent under reflux conditions, followed by purification steps to yield the desired radiolabeled product .

Molecular Structure Analysis

The molecular structure of 1H-Purin-6-amine-8-14C can be described as follows:

  • Molecular Formula: C6H7N5 (with carbon-14 labeling).
  • Molecular Weight: Approximately 149.1533 g/mol.

The structure includes:

  • A purine ring system, which consists of two fused aromatic rings containing nitrogen atoms at specific positions.
  • An amino group (-NH2) at the 6-position of the purine ring, contributing to its basicity and reactivity.

The structural representation can be visualized using computational chemistry software or databases that provide 2D and 3D models .

Chemical Reactions Analysis

1H-Purin-6-amine-8-14C participates in various chemical reactions typical for purines:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile, allowing substitution reactions with electrophiles.
  2. Cross-Coupling Reactions: It can undergo cross-coupling with aryl halides to form more complex structures.
  3. Deamination Reactions: Under certain conditions, the amino group can be removed or modified, leading to derivatives with altered biological activities.

These reactions are crucial for developing new pharmaceuticals and understanding metabolic pathways involving purines .

Mechanism of Action

The mechanism of action for 1H-Purin-6-amine-8-14C primarily involves its role as a precursor in nucleotide synthesis and its potential interactions with enzymes involved in nucleic acid metabolism.

  1. Incorporation into Nucleic Acids: As a purine base, it can be incorporated into RNA or DNA during replication or transcription processes.
  2. Inhibition of Enzymes: It may inhibit enzymes such as adenosine deaminase or other kinases that interact with purines, impacting cellular signaling pathways.

Studies using radiolabeled compounds allow researchers to trace these actions within biological systems, providing insights into cellular metabolism and drug interactions .

Physical and Chemical Properties Analysis

1H-Purin-6-amine-8-14C exhibits several important physical and chemical properties:

  1. Solubility: Generally soluble in polar solvents such as water and methanol due to its polar amino group.
  2. Melting Point: Decomposition temperatures are typically high (above 250 °C), indicating stability under standard laboratory conditions.
  3. pKa Values: The pKa values suggest that it behaves as a weak base, which is relevant for its interactions in biological systems.

These properties influence its behavior in biological assays and its suitability for various applications .

Applications

The applications of 1H-Purin-6-amine-8-14C are diverse and significant:

  1. Biochemical Research: Used extensively in studies involving nucleic acid metabolism, allowing researchers to track metabolic pathways.
  2. Pharmaceutical Development: Investigated for potential therapeutic effects against diseases that involve purine metabolism, such as cancer and viral infections.
  3. Diagnostic Tools: Its radiolabeling enables its use in imaging studies and tracer experiments to monitor biological processes in real-time.
Introduction to Purine-Scaffold Compounds in Targeted Therapeutics

Historical Evolution of Radiolabeled Purine Derivatives in Biochemical Research

The development of radiolabeled purines originated in the mid-20th century with pioneering work on nucleic acid biosynthesis. Early studies utilized ³²P-labeled phosphate groups in nucleotides, but their instability limited metabolic tracing accuracy. The synthesis of carbon-14-labeled purines in the 1960s—particularly adenine-8-¹⁴C—overcame this hurdle. Position C8 was strategically selected for isotopic incorporation due to its metabolic stability; unlike N7 or N9 positions, C8 does not participate in glycosidic bonding or major tautomeric shifts, ensuring the label remains intact during DNA/RNA polymerization [1] [3]. This enabled seminal discoveries:

  • Elucidating Salvage Pathways: Adenine-8-¹⁴C demonstrated preferential incorporation into tumor DNA over healthy cells, revealing upregulated purine salvage pathways in malignancies. Autoradiographic studies quantified adenine phosphoribosyltransferase (APRT) activity, establishing it as a biomarker for cancer aggressiveness [3].
  • Kinase Inhibitor Development: Modern therapeutic purines like 2,6,9-trisubstituted derivatives (e.g., CDK12 inhibitors) evolved from early radiolabeled scaffolds. Researchers synthesized adenine-8-¹⁴C conjugates to map adenosine triphosphate (ATP) binding sites in cyclin-dependent kinases (CDKs). These studies revealed competitive binding mechanisms, where C8-labeled analogs acted as molecular probes to quantify inhibitor occupancy kinetics within kinase domains [2] [5]. For instance, in HER2+ breast cancer models, purine-based inhibitors like 30e (Table 1) showed <50 nM GI₅₀ against trastuzumab-resistant cells, with adenine-8-¹⁴C confirming target engagement through CDK12-mediated phosphorylation of RNA Pol II [2].

Table 1: Structural Evolution of Therapeutic Purine Derivatives

Compound ClassKey Structural FeaturesTherapeutic TargetResearch Application
Early Adenine-8-¹⁴CUnmodified purine, ¹⁴C at C8DNA/RNA biosynthesisMetabolic flux quantification in tumors [3]
2,6,9-Trisubstituted Purines6-(Bipyridyl methaneamine), 2-heteroaryl, 9-isopropylCDK12/cyclinKOvercoming trastuzumab resistance [2]
Covalent CDK12 InhibitorsAcrylamide moiety at C2CDK12 Cys1039Irreversible kinase suppression [2] [4]
PROTAC DegradersPurine-linked E3 ligase recruiter (e.g., thalidomide)CDK12 ubiquitinationSelective protein degradation [2]

The structural diversification of purines accelerated with innovations in synthetic chemistry. Patent US8940742B2 detailed methods for N9 alkylation and C6 amination, enabling derivatives like 9-isopropyl-6-(pyridin-3-ylmethaneamine) purines [4]. Adenine-8-¹⁴C facilitated the pharmacokinetic analysis of these compounds, where radiolabel tracking in liver microsomes confirmed the metabolic stability of lead candidates—critical for advancing CDK12 inhibitors into preclinical trials [2].

Role of ¹⁴C Isotopic Labeling in Metabolic Pathway Tracing

The 5730-year half-life and β-emission profile of carbon-14 make adenine-8-¹⁴C an ideal tracer for long-duration metabolic studies. Its low radioactivity (compared to ³H or ³²P) minimizes molecular disruption while providing sufficient detection sensitivity via liquid scintillation counting or microautoradiography. Key applications include:

  • DNA Damage and Repair Dynamics: Adenine-8-¹⁴C quantifies alkylation-induced adducts. When incorporated into DNA, exposure to alkylating agents (e.g., temozolomide) generates N7- or N³-alkylguanine lesions. Radiolabel detection revealed repair kinetics, showing >60% adduct clearance within 24 hours via base excision repair (BER) pathways in glioblastoma models [3].
  • Kinase-Substrate Turnover: In HER2+ breast cancer, adenine-8-¹⁴C traced CDK12-mediated phosphorylation. Incubation of SK-Br3 cells with ¹⁴C-labeled ATP analogs showed rapid incorporation into RNA Pol II’s C-terminal domain (CTD), visualized through SDS-PAGE and phosphor imaging. Inhibitors like 30d reduced ¹⁴C incorporation by >80%, confirming target suppression [2].

Table 2: Tracer Applications of Adenine-8-¹⁴C in Oncobiology

ApplicationExperimental ModelKey InsightQuantitative Outcome
Nucleotide Salvage EfficiencyHCC1954 trastuzumab-resistant cells3.2-fold higher adenine uptake vs. normal epithelium95.2% incorporation into DNA [2]
DNA Alkylation DamageIn vitro plasmid systemsAlkylation at guanine N7 > adenine N³12 adducts/kb per mM alkylator [3]
CDK12 Inhibitor Target EngagementSK-Br3 cell lysatesDose-dependent Pol II p-CTD (Ser2) reductionIC₅₀ = 40 nM for 30d [2]

Recent advances employ adenine-8-¹⁴C in "click chemistry" probes. Alkyne-functionalized purines (e.g., 8-ethynyladenine) allow bioorthogonal tagging via azide-cycloaddition. When combined with C8-¹⁴C, dual-labeling strategies resolve spatial-temporal distribution of purine analogs in in vivo models using MALDI-TOF imaging [3] [5]. This approach mapped intratumoral distribution of PI3K inhibitors, showing preferential accumulation in hypoxic regions—data critical for optimizing dosing schedules.

Properties

CAS Number

5019-49-8

Product Name

1H-Purin-6-amine-8-14C

IUPAC Name

7H-purin-6-amine

Molecular Formula

C5H5N5

Molecular Weight

137.12 g/mol

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+2

InChI Key

GFFGJBXGBJISGV-NJFSPNSNSA-N

SMILES

C1=NC2=NC=NC(=C2N1)N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N

Isomeric SMILES

C1=NC(=C2C(=N1)N=[14CH]N2)N

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